5-amino-N-phenyl-1H-pyrazole-4-carboxamide chemical structure analysis
5-amino-N-phenyl-1H-pyrazole-4-carboxamide chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure and Application of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Foreword: The Pyrazole Core in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties allow it to serve as a versatile foundation for designing molecules that can interact with a wide array of biological targets. Numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ibrutinib, feature this core motif, highlighting its therapeutic significance.[3][4] This guide focuses on a key derivative, 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS Registry Number: 50427-77-5[5]), a molecule that serves as both a critical synthetic intermediate and the foundational structure for a new generation of targeted therapeutics, particularly protein kinase inhibitors.[2][6]
Molecular Architecture and Physicochemical Profile
The structure of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, with the chemical formula C₁₀H₁₀N₄O, is a carefully orchestrated assembly of functional groups, each contributing to its chemical reactivity and biological potential.[5]
Core Structural Components
-
1H-Pyrazole Ring : This aromatic ring is the molecule's cornerstone. Its planar nature and the presence of two nitrogen atoms make it an excellent scaffold that can participate in hydrogen bonding and π-stacking interactions within a biological target's binding site. The electron delocalization within the ring contributes to its overall stability.[7]
-
5-Amino Group (-NH₂) : Positioned at C5, this primary amine is a potent hydrogen bond donor and a key nucleophilic center. In the context of kinase inhibition, this group frequently forms critical hydrogen bonds with the "hinge region" of the enzyme's active site. It is also the primary site for synthetic elaboration to build fused heterocyclic systems.[8][9]
-
N-Phenyl-4-Carboxamide Linker (-CONH-Ph) : This side chain provides both structural rigidity and additional points of interaction. The amide bond itself contains a hydrogen bond donor (N-H) and an acceptor (C=O). The terminal phenyl group extends into solvent-exposed regions or specific sub-pockets of a binding site, offering a readily modifiable position to fine-tune the molecule's steric, electronic, and pharmacokinetic properties through substitution.
Molecular Geometry and Solid-State Characteristics
-
Planarity : The pyrazole ring, along with the directly attached amino and carboxamide groups, forms a largely coplanar system. This planarity is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[7][10]
-
Dihedral Angle : A notable feature is the significant twist of the N1-phenyl group relative to the pyrazole plane. In the carboxylic acid analog, this dihedral angle is approximately 48.13°.[7][10] This non-coplanar orientation is critical for fitting into the three-dimensional space of a protein's active site.
-
Intermolecular Interactions : In the solid state, these molecules are organized by a network of strong intermolecular hydrogen bonds. The carboxylic acid analog, for instance, forms classic head-to-tail dimers via its carboxyl groups, while the amino groups and pyrazole nitrogens participate in linking these dimers into two-dimensional sheets.[7] A similar, robust hydrogen-bonding network is expected for the carboxamide derivative.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄O | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| CAS Number | 50427-77-5 | [5] |
| IUPAC Name | 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | [5] |
| Physical Form | Solid | |
| InChI Key | UBKSUPKIDNXMMC-UHFFFAOYSA-N | [5] |
Spectroscopic Signature for Structural Verification
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following data, based on the nitrile intermediate and related structures, provides a validated spectroscopic fingerprint for the 5-amino-1-phenyl-pyrazole core.
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¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals: a multiplet for the N-phenyl protons between δ 7.35–7.55 ppm, a broad singlet for the two amine (-NH₂) protons around δ 6.66 ppm, a singlet for the pyrazole C3-H, and a singlet for the amide N-H proton.[11]
-
¹³C NMR (Carbon NMR) : The spectrum reveals the carbon skeleton, with characteristic peaks for the pyrazole ring carbons (C3, C4, and C5), the amide carbonyl carbon (C=O) typically downfield (>160 ppm), and the aromatic carbons of the phenyl ring.[11]
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IR (Infrared) Spectroscopy : Key vibrational bands confirm the presence of specific functional groups. Look for strong N-H stretching absorptions for the amine and amide groups in the 3200-3450 cm⁻¹ region and a prominent C=O (amide I) stretching band around 1640 cm⁻¹.[11] The spectrum for the nitrile intermediate is distinguished by a sharp, strong C≡N stretch near 2215 cm⁻¹.[11]
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Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 202.21 m/z.[5]
Synthesis and Chemical Utility
5-amino-N-phenyl-1H-pyrazole-4-carboxamide is a synthetically accessible molecule, most commonly prepared via a reliable two-step sequence. Its true value lies in its utility as a versatile building block for more complex heterocyclic systems.[9][12]
Validated Synthetic Protocols
The most prevalent method involves the synthesis and subsequent hydrolysis of a nitrile intermediate.[2][6]
Protocol 1: Two-Step Synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide [2]
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Reaction Setup : To a solution of phenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of (ethoxymethylene)malononitrile.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Isolation : Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification : Wash the crude solid with cold ethanol and dry under a vacuum to yield the pure nitrile intermediate.
Step 2: Hydrolysis to 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
-
Reaction Setup : In a flask equipped with a stirrer, carefully add concentrated sulfuric acid and cool in an ice bath.
-
Addition of Nitrile : While maintaining the temperature between 25-40°C, add the pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from Step 1 in small portions.
-
Reaction Time : Stir the resulting solution for 1.5 to 2 hours after the nitrile has completely dissolved.
-
Neutralization and Precipitation : Carefully pour the reaction mixture over crushed ice. Adjust the pH to 9-10 with concentrated ammonium hydroxide to precipitate the product.
-
Isolation and Purification : Collect the solid product by filtration, wash thoroughly with water, and dry. The crude carboxamide can be recrystallized from a suitable solvent system (e.g., acetone-hexane) to yield the final, pure product.
Caption: Workflow for the validated two-step synthesis.
Role as a Synthetic Precursor
The title compound is a valuable starting material for synthesizing fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves a class of highly bioactive molecules.[9] The 5-amino group and the adjacent carboxamide provide the necessary functionality for cyclization reactions with various electrophiles.
Caption: Utility as a building block for fused heterocycles.
Significance in Drug Development: A Kinase Inhibitor Scaffold
The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide framework is a cornerstone for the development of potent and selective protein kinase inhibitors.[2][13] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[13]
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant signaling through the FGFR pathway is a known driver of cell proliferation, survival, and angiogenesis in numerous cancers.[14][15] Consequently, developing inhibitors of FGFRs is a major focus of oncology research. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have proven to be highly effective pan-FGFR inhibitors, meaning they can block the activity of multiple FGFR family members.[15][16]
A key advantage of this scaffold is its adaptability for designing covalent inhibitors. These inhibitors form an irreversible bond with a cysteine residue in or near the enzyme's active site, leading to sustained target inhibition. This is particularly important for overcoming drug resistance that arises from "gatekeeper" mutations in the kinase domain.[15][16]
Caption: Inhibition of the FGFR signaling cascade.
Quantitative Efficacy of a Lead Derivative
Research has identified representative compounds that demonstrate potent nanomolar activity. The derivative 10h , for example, shows excellent inhibitory activity against both wild-type and mutated FGFRs and effectively suppresses the growth of cancer cell lines dependent on this pathway.[15][16]
| Target / Cell Line | IC₅₀ (nM) | Assay Type | Cancer Type | Reference |
| FGFR1 | 46 | Biochemical | - | [15][16] |
| FGFR2 | 41 | Biochemical | - | [15][16] |
| FGFR3 | 99 | Biochemical | - | [15][16] |
| FGFR2 V564F Mutant | 62 | Biochemical | - | [15][16] |
| NCI-H520 Cells | 19 | Cell-Based | Lung Cancer | [15][16] |
| SNU-16 Cells | 59 | Cell-Based | Gastric Cancer | [15][16] |
| KATO III Cells | 73 | Cell-Based | Gastric Cancer | [15][16] |
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[2]
Protocol 2: General In Vitro Kinase Inhibition Assay
-
Reagent Preparation : Prepare assay buffer, recombinant kinase enzyme (e.g., FGFR1), a suitable peptide substrate, and ATP solution according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivative) in DMSO, starting from a high concentration.
-
Kinase Reaction : In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate.
-
Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the remaining ATP (an indicator of kinase activity) by adding a detection reagent that produces a luminescent signal.
-
Data Analysis : Read the luminescence on a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using a four-parameter logistic regression model.
Conclusion
5-amino-N-phenyl-1H-pyrazole-4-carboxamide is far more than a simple organic molecule; it is a testament to the power of scaffold-based drug design. Its structure is a masterful combination of an aromatic core capable of key biological interactions and functional groups that allow for both fine-tuning of properties and further synthetic elaboration. With a well-understood spectroscopic profile and validated, efficient synthetic routes, it provides researchers with a reliable platform for exploration. Its demonstrated success as a foundational structure for potent FGFR kinase inhibitors underscores its immense value and solidifies its position as a truly privileged scaffold in the ongoing quest for novel and effective therapeutics.
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